molecular formula C15H14Cl2N4O2S2 B2894388 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 1428364-46-8

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No.: B2894388
CAS No.: 1428364-46-8
M. Wt: 417.32
InChI Key: WZRHUMGIVJBWJM-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a 1H-pyrazole ring linked to a thiazole moiety, a combination known to be a privileged scaffold in the development of bioactive molecules . This molecular architecture is further functionalized with a 2,4-dichloro-5-methylbenzenesulfonamide group, a feature common in many pharmacologically active agents, particularly those designed as enzyme inhibitors. Compounds featuring pyrazole-clubbed thiazole cores have demonstrated a wide range of biological activities in scientific literature, serving as a robust foundation for research into new therapeutic agents . These complex heterocycles are frequently investigated for their potential to interact with key biological targets. The presence of the sulfonamide group is a notable structural element often associated with the ability to bind enzyme active sites, similar to those found in cyclooxygenase (COX) inhibitors, suggesting potential applications in the research of inflammation and related pathways . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening in bioactivity assays, structure-activity relationship (SAR) studies, and the development of new enzyme inhibitors. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S2/c1-10-7-14(13(17)8-12(10)16)25(22,23)19-5-3-11-9-24-15(20-11)21-6-2-4-18-21/h2,4,6-9,19H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRHUMGIVJBWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, typically using a suitable linker such as ethyl bromoacetate.

    Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide may serve as a probe to study enzyme functions or as a ligand in the development of new bioactive compounds.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyrazole rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name/ID Structural Features Biological Activity (If Reported) Synthesis Yield/Data (If Available) References
Target Compound 2,4-Dichloro-5-methylbenzenesulfonamide + ethyl-thiazole-pyrazole Not reported Not available
N-Phenyl benzamide derivatives (: 10a,b; 15c,d) Aryldiazenyl-thiazole + methylbenzenesulfonamide Antimicrobial, anticancer (implied) Not specified
Ethyl piperazinyl-acetate-thiazole derivatives (: 10a–c) Thiazole-piperazine-acetate + arylureido groups Not reported 87.7–90.4% yield; ESI-MS: 498–548 [M+H]+
Thiazolecarboxamide derivatives (: BP 27384, BP 27385) Thiazole-carboxamide + piperazinyl/methylpyrimidinyl groups Antifungal/antibacterial (implied) Not specified
Pyrazole-thiazole hybrids (: 7, 8, 10) Pyrazole-thiazole + bromo/methoxy substituents Not reported X-ray characterized; DFT/Hirshfeld analysis

Key Observations:

Substituent Diversity :

  • The target compound’s 2,4-dichloro-5-methylbenzenesulfonamide group distinguishes it from analogs with arylureido () or piperazinyl () substituents. Chlorine and methyl groups may enhance lipophilicity and binding selectivity compared to methoxy or bromo groups in compounds.
  • The ethyl-thiazole-pyrazole linker is unique; most analogs feature shorter chains or direct heterocyclic fusion (e.g., ’s aryldiazenyl-thiazole).

Synthesis and Characterization: High yields (>85%) for piperazinyl-thiazole derivatives () suggest efficient routes for similar compounds, though the target compound’s synthesis data is absent. X-ray crystallography and DFT analysis () highlight the role of noncovalent interactions (halogen/chalcogen bonding) in stabilizing pyrazole-thiazole systems, which may apply to the target compound .

Computational Insights: Tools like Multiwfn () enable electron density topology analysis (QTAIM) and noncovalent interaction (NCI) mapping, critical for comparing binding affinities across analogs . SHELX () refinement of crystal structures (e.g., ) provides benchmarks for steric/electronic comparisons .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what strategies optimize yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (using thiourea and α-halo ketones), followed by sulfonamide coupling. Challenges include regioselectivity in pyrazole-thiazole assembly and steric hindrance during sulfonamide formation. Strategies:
  • Use Pd-catalyzed cross-coupling for pyrazole introduction (e.g., Suzuki-Miyaura with boronic esters) .
  • Optimize reaction conditions (e.g., anhydrous DMF at 60°C for sulfonylation) to minimize byproducts .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

Q. How does the compound’s structure influence its reactivity and biological activity?

  • Methodological Answer : The pyrazole-thiazole core enhances π-π stacking with biological targets, while the sulfonamide group facilitates hydrogen bonding. Structural features:
  • 2,4-Dichloro-5-methylbenzenesulfonamide : Electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., kinases) .
  • Pyrazole-thiazole ethyl linker : Improves solubility and conformational flexibility for target binding .
  • Comparative Data : Analogues with methyl vs. ethyl linkers show 2.3-fold differences in IC50 values against COX-2, highlighting steric effects .

Q. What analytical techniques confirm structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Verify pyrazole (δ 7.8–8.2 ppm) and thiazole (δ 6.9–7.3 ppm) protons; sulfonamide S=O peaks at ~125 ppm in 13C .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Purity >98% using C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 3LN1). Pyrazole-thiazole occupies hydrophobic pocket, while sulfonamide forms H-bonds with Arg120 and Tyr355 .
  • MD Simulations (GROMACS) : Assess stability over 100 ns; RMSD <2 Å indicates stable binding .
  • Contradiction Resolution : If experimental IC50 contradicts docking scores, re-evaluate protonation states (e.g., sulfonamide pKa ~1.5) or solvation effects .

Q. How to resolve contradictory bioactivity data across studies (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa may show 40% activity differences due to receptor density) .
  • Control Experiments : Test against off-targets (e.g., COX-1 vs. COX-2 selectivity; IC50 ratios >10 indicate specificity) .
  • Structural Analogues : Compare with N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide to isolate substituent effects .

Q. What strategies enable regioselective functionalization of the pyrazole-thiazole core?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Nitration at thiazole C5 (HNO3/H2SO4, 0°C) yields 5-nitro derivatives .
  • Buchwald-Hartwig Amination : Introduce aryl amines at pyrazole C3 (Pd2(dba)3, Xantphos, 110°C) .
  • Competitive Reactivity Data : Thiazole reacts 5× faster than pyrazole in SNAr reactions (krel = 5.2 in DMSO) .

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